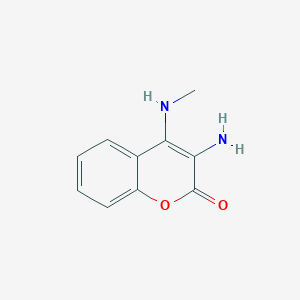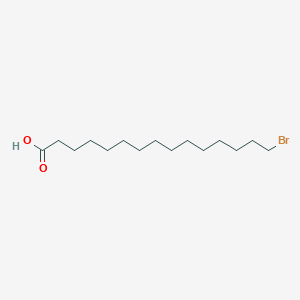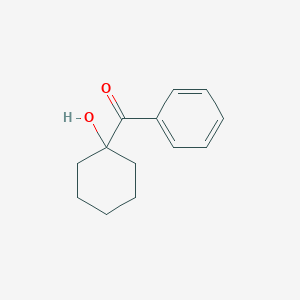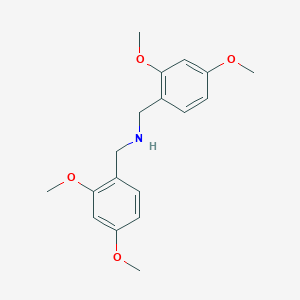
Coumarin, 3-amino-4-methylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-amino-4-methylamino-, also known as 3-Amino-4-methylamino coumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they have been used for medicinal purposes for centuries. Coumarin, 3-amino-4-methylamino- has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mecanismo De Acción
The mechanism of action of coumarin, 3-amino-4-methylamino- is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Coumarin, 3-amino-4-methylamino- has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of coumarin, 3-amino-4-methylamino- have been studied extensively. Research has shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of coumarin, 3-amino-4-methylamino- is that it has been extensively studied for its potential therapeutic properties. This means that there is a large body of research available on this compound, which can help guide future research. However, one limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Direcciones Futuras
There are many potential future directions for research on coumarin, 3-amino-4-methylamino-. One area of interest is the use of this compound in the treatment of cancer. Research has shown that coumarin, 3-amino-4-methylamino- has antitumor properties, and it may be effective in treating various types of cancer. Another area of interest is the use of this compound in the treatment of Alzheimer's disease. Research has shown that coumarin, 3-amino-4-methylamino- has antioxidant properties, which can help protect against oxidative damage in the brain. Additionally, research on the mechanism of action of this compound may help identify new targets for drug development.
Métodos De Síntesis
Coumarin, 3-amino-4-methylamino- can be synthesized using a variety of methods. One common method involves the reaction of 3-acetylcoumarin with methylamine and ammonia in the presence of a catalyst. Another method involves the reaction of 3-nitrocoumarin with methylamine and hydrogen gas in the presence of a palladium catalyst. Both methods result in the formation of coumarin, 3-amino-4-methylamino-.
Aplicaciones Científicas De Investigación
Coumarin, 3-amino-4-methylamino- has been studied extensively for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
59288-10-7 |
|---|---|
Nombre del producto |
Coumarin, 3-amino-4-methylamino- |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
Clave InChI |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
SMILES canónico |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Otros números CAS |
59288-10-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)




![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)



![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
